

# An In-depth Technical Guide to Ethyl Thiooxamate: Synthesis and Properties

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## Compound of Interest

Compound Name: Ethyl thiooxamate

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**Ethyl thiooxamate**, a versatile bifunctional molecule, serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, incorporating both a thioamide and an ester functional group, imparts a rich reactivity profile that is leveraged in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **ethyl thiooxamate**, with a focus on detailed experimental protocols and structured data presentation.

## Chemical and Physical Properties

**Ethyl thiooxamate** is typically a yellow crystalline solid.<sup>[1]</sup> Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of **Ethyl Thiooxamate**

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	133.17 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Yellow Crystalline Powder/Solid	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	62-66 °C	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	199.2 ± 23.0 °C (Predicted)	<a href="#">[4]</a> <a href="#">[6]</a>
Solubility	Soluble in chloroform and other polar solvents like methanol.	<a href="#">[3]</a> <a href="#">[8]</a>
Storage Temperature	Freezer (-20°C) or Refrigerated (0-10°C)	<a href="#">[3]</a> <a href="#">[9]</a>

Table 2: Spectroscopic Data of **Ethyl Thiooxamate**

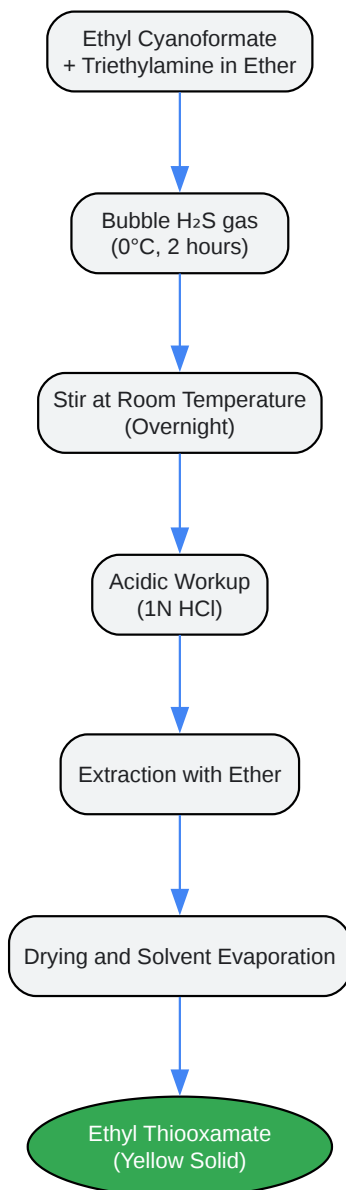
Spectroscopic Technique	Wavenumber (cm <sup>-1</sup> )/Chemical Shift (δ, ppm)	Assignment	Reference(s)
IR (Infrared)	3200–3400	N-H stretching (primary amine)	[10]
~1700	C=O stretching (ester)	[10]	
~1250	C=S stretching (thioamide)	[10]	
<sup>1</sup> H NMR (Proton NMR)	1.37 (triplet)	-CH <sub>3</sub> (ethyl group)	
4.34 (quartet)	-CH <sub>2</sub> - (ethyl group)	[5][10]	
7.49-8.43 (broad multiplet)	-NH <sub>2</sub> (amine)	[5][10]	
<sup>13</sup> C NMR (Carbon-13 NMR)	~14.1	-CH <sub>3</sub> (ethyl group)	
~61.8	-CH <sub>2</sub> - (ethyl group)	[10]	
~170.5	C=O (ester)	[10]	
~196.2	C=S (thioamide)	[10]	
Mass Spectrometry (MS)	m/z 134 (M + H) <sup>+</sup>	Molecular Ion Peak	[5]

## Synthesis of Ethyl Thiooxamate

Several synthetic routes to **ethyl thiooxamate** have been reported, offering flexibility in terms of starting materials and reaction conditions.

This method involves the reaction of ethyl cyanoformate with hydrogen sulfide in the presence of a base.

## Synthesis of Ethyl Thiooxamate from Ethyl Cyanoformate



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Caption: Workflow for the synthesis of **ethyl thiooxamate**.

Experimental Protocol:

- Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 ml) in ether (200 ml) in a suitable reaction vessel.[\[5\]](#)
- Cool the solution to 0°C in an ice bath.[\[5\]](#)
- Bubble hydrogen sulfide (H<sub>2</sub>S) gas through the solution for 2 hours.[\[5\]](#)
- After the addition of H<sub>2</sub>S, allow the reaction mixture to stir at room temperature overnight.[\[5\]](#)
- Purge the reaction system with nitrogen gas.[\[5\]](#)
- Add 1N hydrochloric acid (HCl) solution (200 ml) and continue stirring for 30 minutes.[\[5\]](#)
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.[\[5\]](#)
- Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>).[\[5\]](#)
- Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield **ethyl thiooxamate** as a yellow solid.[\[5\]](#) A reported yield for this method is 95%.[\[5\]](#)

Lawesson's reagent is a common thionating agent used to convert carbonyl groups to thiocarbonyls.

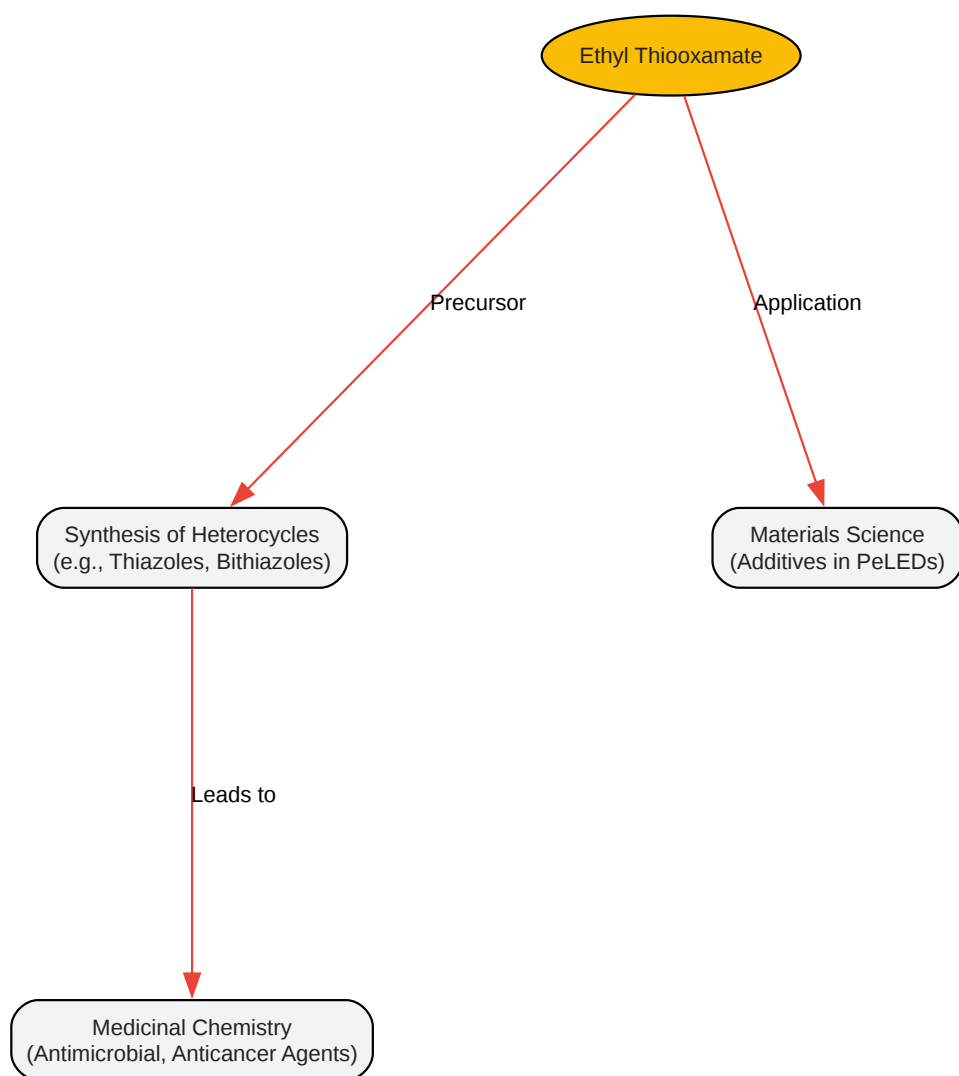
#### Experimental Protocol:

- React ethyl 2-amino-2-oxoacetate with Lawesson's reagent in tetrahydrofuran (THF).[\[10\]](#)
- Heat the reaction mixture under reflux for 4 hours.[\[10\]](#)
- After cooling, the product can be isolated through work-up procedures which may include concentration, dilution, filtration, and washing.[\[10\]](#) This method has been reported to yield **ethyl thiooxamate** as a yellow solid with a 56% yield.[\[10\]](#)
- Alternatively, reacting ethyl oxalate with Lawesson's reagent in THF under reflux has been reported to yield **ethyl thiooxamate** in 70% yield.[\[10\]](#)

## Chemical Reactivity and Applications

The bifunctional nature of **ethyl thiooxamate**, possessing both nucleophilic (amino group) and electrophilic (carbonyl and thiocarbonyl carbons) centers, makes it a valuable synthon in organic synthesis.[10]

#### Reactivity and Applications of Ethyl Thiooxamate



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Caption: Key application areas of **ethyl thiooxamate**.

Its primary applications are in:

- **Heterocyclic Chemistry:** **Ethyl thiooxamate** is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and bithiazoles.[1][10][11] These ring systems are prevalent in many pharmaceuticals and agrochemicals.[11]
- **Medicinal Chemistry:** Derivatives of **ethyl thiooxamate** have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[8] It serves as a starting material for the development of new therapeutic agents.[8][11]
- **Materials Science:** **Ethyl thiooxamate** has been explored as an additive in the fabrication of perovskite light-emitting diodes (PeLEDs), where it can improve the quality and performance of the perovskite films.[12][13]

## Safety Information

**Ethyl thiooxamate** is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

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